N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

Description

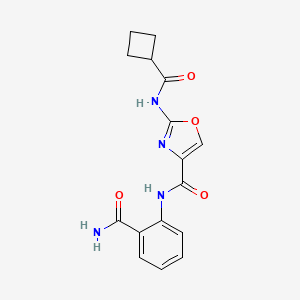

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a synthetic small molecule featuring an oxazole-4-carboxamide core substituted with a cyclobutanecarboxamido group at the 2-position and a 2-carbamoylphenyl group at the 4-position.

Key structural features include:

- Oxazole core: Imparts rigidity and hydrogen-bonding capacity.

- Cyclobutanecarboxamido group: Enhances lipophilicity and influences conformational flexibility.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c17-13(21)10-6-1-2-7-11(10)18-15(23)12-8-24-16(19-12)20-14(22)9-4-3-5-9/h1-2,6-9H,3-5H2,(H2,17,21)(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDKLKVJYINKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amide groups, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly for its interactions with biological targets.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as oncology or infectious diseases.

Industry: Its role as a synthetic intermediate makes it valuable in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit or activate specific enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- MAO-B Inhibition Potential: Structural alignment with ’s compounds supports possible MAO-B activity, though potency may vary due to substituent differences .

- Solubility Advantages : The carbamoyl group could confer better solubility than halogenated or alkylated analogs, aiding in vitro assays and in vivo administration.

- Synthetic Feasibility : Similar synthesis routes (e.g., amide coupling, flash chromatography) used in and are applicable, with yields ranging from 50–85% .

Biological Activity

N-(2-Carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{16}N_{4}O_{4}

- Molecular Weight : 312.31 g/mol

- IUPAC Name : this compound

This compound features an oxazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Research indicates that compounds containing oxazole moieties often exhibit significant anticancer properties through the induction of apoptosis in cancer cells. The proposed mechanisms include:

- Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and survival, particularly those involving mutant forms of the p53 tumor suppressor gene.

- Induction of Apoptosis : Studies have shown that similar compounds can activate caspases, leading to programmed cell death in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxazole derivatives, including this compound. For instance:

- Cell Viability Assays : The compound has shown effective cytotoxicity against various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.

- Tumor Growth Inhibition : In xenograft models, compounds structurally similar to this compound have demonstrated substantial tumor growth inhibition .

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. Although specific data on this compound is limited, related compounds have exhibited:

| Compound | MIC (µg/ml) against Bacterial Strains |

|---|---|

| Compound A | 1.6 (S. aureus), 3.2 (E. coli) |

| Compound B | 0.8 (C. albicans), 1.6 (A. niger) |

These results suggest that oxazole derivatives can serve as potential leads for developing new antimicrobial agents .

Case Studies

- Study on Apoptosis Induction :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.